

Win 66306: A Technical Guide to its Structure and Chemical Properties

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Compound of Interest

Compound Name: Win 66306

Cat. No.: B15620565

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 66306 is a naturally occurring cyclic heptapeptide that has garnered significant interest within the scientific community for its potent and selective antagonist activity at the human neurokinin-1 (NK1) receptor.^[1] Isolated from a strain of the fungus *Aspergillus*, this complex molecule represents a valuable lead compound in the development of novel therapeutics targeting neurokinin-mediated pathways.^[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **Win 66306**, with a focus on the experimental methodologies employed in its characterization.

Chemical Structure and Physicochemical Properties

Win 66306 is distinguished by the presence of a novel amino acid, 3-prenyl- β -hydroxytyrosine, within its cyclic structure.^[1] The precise arrangement of its constituent amino acids and unique side chains are critical for its biological activity.

Table 1: Physicochemical Properties of **Win 66306**

Property	Value	Reference
Molecular Formula	C41H52N8O9	[2][3]
Molecular Weight	800.9 g/mol	[3]
Appearance	White Powder	[3]
IUPAC Name	(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[[(2S)-1-[2-[[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide	[3]
Canonical SMILES	<chem>CC(C)C(C(=O)NCC(=O)NC(C(=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN</chem>	[3]

Biological Activity

Win 66306 functions as a competitive antagonist of the human NK1 receptor, exhibiting a greater affinity for the human receptor over its rodent counterpart.[1] The inhibitory activity of **Win 66306** is quantified by its inhibitor affinity constant (Ki).

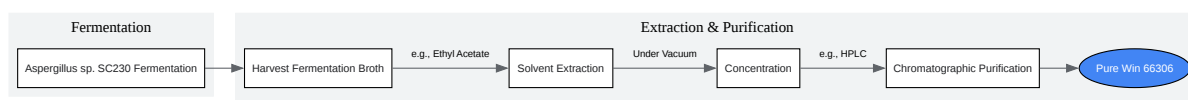
Table 2: Biological Activity of **Win 66306**

Parameter	Value	Species	Reference
Inhibitor Affinity Constant (Ki)	7 μ M	Human	[1]

Experimental Protocols

Fermentation and Isolation of Win 66306

The production of **Win 66306** is achieved through the fermentation of an *Aspergillus* species (strain SC230).[1] While the specific media composition and fermentation parameters for optimal production have been developed, they are not publicly detailed. A general workflow for the isolation and purification of secondary metabolites from fungal fermentation broths is outlined below.



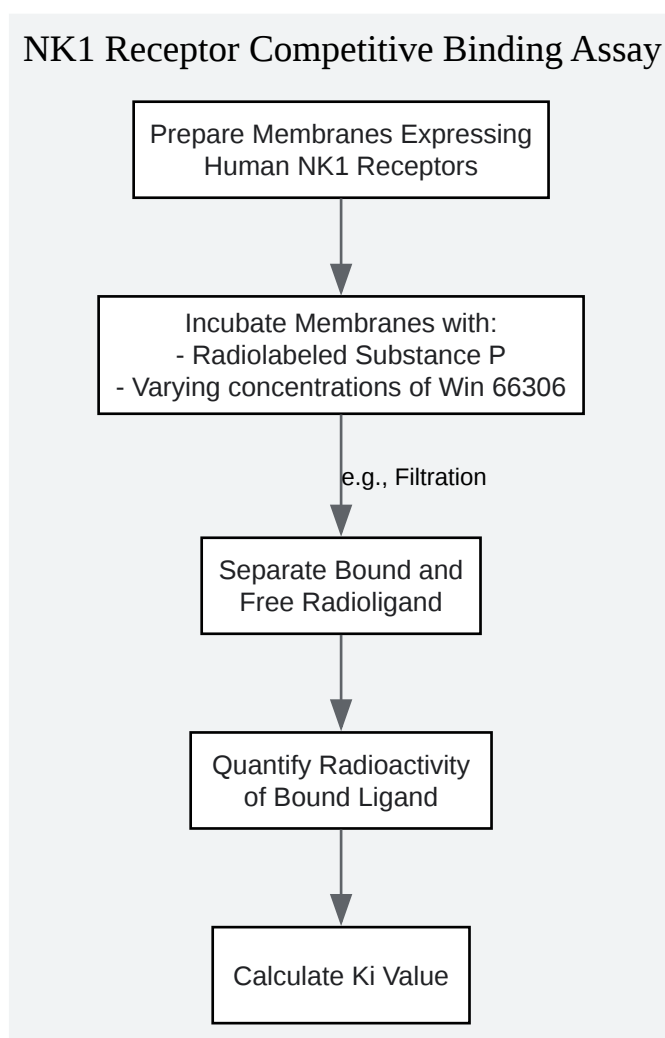
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Caption: Generalized workflow for the isolation of **Win 66306**.

NK1 Receptor Binding Assay

The affinity of **Win 66306** for the NK1 receptor is determined through a competitive binding assay. This assay measures the ability of **Win 66306** to displace a radiolabeled ligand that is known to bind to the receptor.

NK1 Receptor Competitive Binding Assay



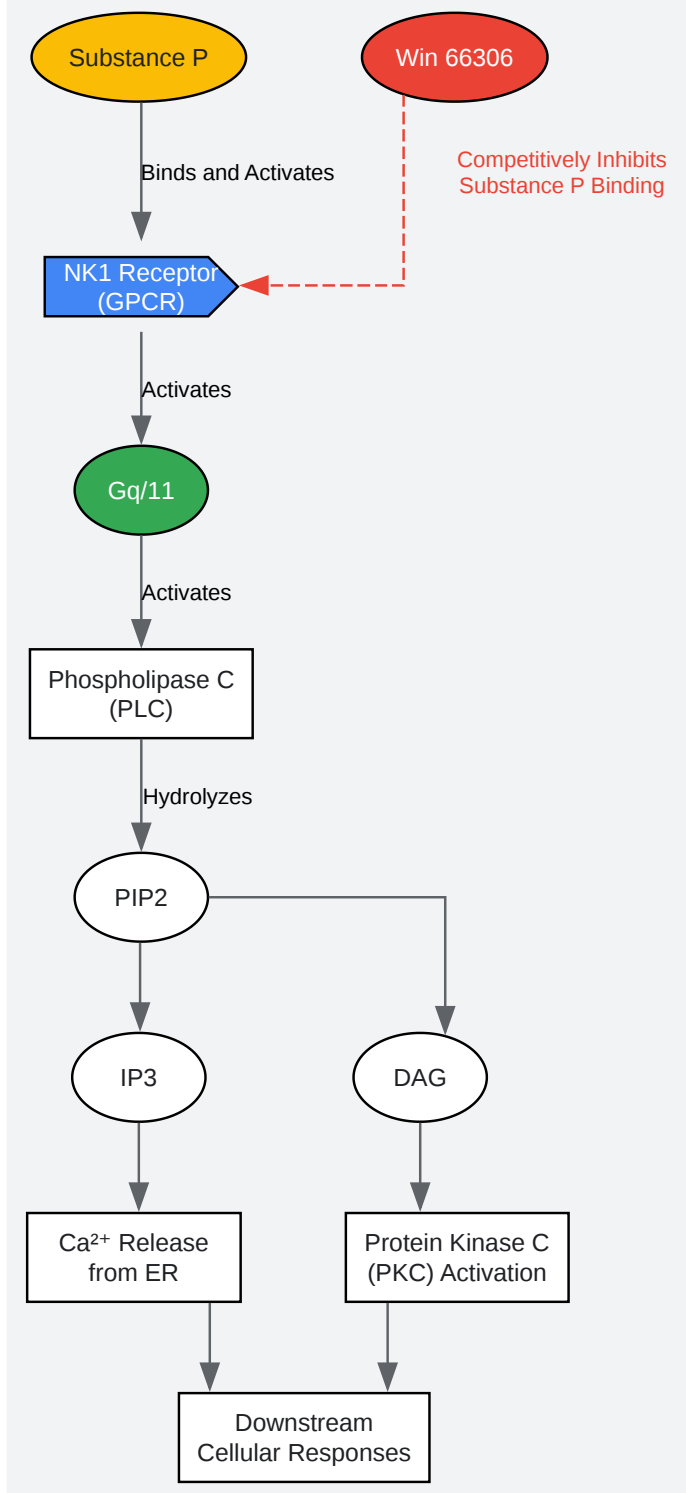
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Caption: Workflow for the NK1 receptor competitive binding assay.

Mechanism of Action: NK1 Receptor Antagonism

Win 66306 exerts its biological effects by competitively inhibiting the binding of the endogenous ligand, Substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. By blocking this initial binding event, **Win 66306** prevents the downstream signaling, thereby antagonizing the physiological effects of Substance P.

Substance P / NK1 Receptor Signaling Pathway

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Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of **Win 66306**.

Conclusion

Win 66306 stands as a significant natural product with well-defined antagonist activity at the human NK1 receptor. Its complex cyclic peptide structure, featuring a novel amino acid, presents both a challenge and an opportunity for synthetic chemists and drug developers. The experimental protocols, while not fully detailed in publicly available literature, follow established methodologies for the isolation and characterization of fungal secondary metabolites and for the assessment of receptor binding affinity. Further investigation into the structure-activity relationships of **Win 66306** and its analogs may lead to the development of more potent and selective NK1 receptor antagonists with therapeutic potential in a range of disorders.

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